(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
Description
This compound features a conjugated enone system (prop-2-en-1-one) linked to a 2-chlorophenyl group and a piperazine ring substituted with a 6-nitrobenzo[d]thiazol moiety. The piperazine moiety provides conformational flexibility, while the enone system may participate in π-π stacking or Michael addition reactions .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-16-4-2-1-3-14(16)5-8-19(26)23-9-11-24(12-10-23)20-22-17-7-6-15(25(27)28)13-18(17)29-20/h1-8,13H,9-12H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFBPGYYLSUPGD-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with 4-(6-nitrobenzo[d]thiazol-2-yl)piperazine in the presence of a suitable base. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) under reflux conditions. The final product is purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of microbial strains, revealing that the compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 8 µg/mL for certain strains, indicating potent antimicrobial activity .
Anticancer Properties
Chalcone derivatives are known for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. For instance, one study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating its effectiveness in inhibiting cell proliferation .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A recent investigation found that the compound exhibited an IC50 value of 10 µM against COX-II, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) .
The biological activity of this compound can be attributed to its structural features:
- Chalcone Core : The α,β-unsaturated carbonyl group is known to interact with nucleophiles in biological systems, facilitating various biochemical reactions.
- Benzothiazole Moiety : This group enhances bioactivity through interactions with multiple biological targets.
- Piperazine Ring : This moiety is associated with increased binding affinity to receptors and enzymes, enhancing the overall pharmacological profile of the compound.
Case Studies
Scientific Research Applications
Pharmacological Properties
The compound exhibits a variety of biological activities, making it a subject of interest for drug development. Key pharmacological applications include:
- Anticancer Activity : Research indicates that derivatives of thiazole compounds, including those similar to (E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, have shown promising results in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in cancer cells, potentially offering new avenues for cancer therapy .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell functions .
- Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Common Synthetic Routes
| Method | Description |
|---|---|
| Knoevenagel Condensation | This reaction is often used to synthesize α,β-unsaturated carbonyl compounds by condensing aldehydes with active methylene compounds. |
| Heck Reaction | Utilizes palladium-catalyzed coupling to form carbon-carbon bonds, suitable for complex structures like this compound. |
| Claisen Condensation | Involves the reaction of esters or ketones with carbonyl compounds to form β-keto esters or β-diketones. |
These methods can be modified to introduce various functional groups that enhance the biological activity of the resulting compounds.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of thiazole derivatives in vitro against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents .
Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial properties of thiazole derivatives, including those related to this compound. The study demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Study 3: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of similar thiazole compounds using animal models. The findings revealed a significant reduction in inflammation markers, indicating their therapeutic potential in treating inflammatory conditions .
Comparison with Similar Compounds
Urea and Thiourea Derivatives with Piperazine-Thiazol Frameworks
- 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Molecular weight: 500.2 [M+H]+ Yield: 85.1% Substituents: Chlorophenyl, hydrazinyl-oxoethyl-piperazine-thiazol. Comparison: Lacks the nitrobenzo[d]thiazol group and enone linker, but shares the piperazine-thiazol core. The urea linkage may enhance hydrogen-bonding capacity compared to the enone system .
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea (2a) Yield: 79% Substituents: Benzo[d]thiazol, 2-chlorophenyl. Comparison: Replaces the nitro group with a simpler benzo[d]thiazol and uses a thiourea bridge instead of enone, reducing electron-withdrawing effects .
Chalcone and Enone Derivatives
- (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one Molecular weight: Not explicitly stated (estimated ~335 g/mol). Substituents: Dimethylamino (electron-donating) and trifluoromethyl (electron-withdrawing). Comparison: Shares the enone system but lacks the piperazine and nitrobenzo[d]thiazol groups. The trifluoromethyl group may enhance metabolic stability compared to the nitro group .
- (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
Piperazine-Linked Enones with Aryl Substitutions
- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one Substituents: Bis(4-methoxyphenyl)methyl, ethoxy-methoxyphenyl.
- (E)-1-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (6)
Key Findings and Implications
- Electronic Effects : The nitro group in the target compound likely enhances electrophilicity compared to methoxy or fluorine substituents in analogues, influencing reactivity in biological or synthetic contexts .
- Structural Flexibility : Piperazine-containing compounds (e.g., ) exhibit conformational adaptability, but steric bulk from substituents like bis(aryl) groups may reduce binding efficiency.
- Synthetic Accessibility : Urea/thiourea derivatives () show higher yields (79–88%) compared to chalcones (62%), suggesting easier synthesis for piperazine-thiazol hybrids .
Q & A
Q. What are the standard synthetic routes for (E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, and what experimental conditions are critical for yield optimization?
Answer: The synthesis typically involves multi-step protocols:
Piperazine coupling : Reacting 6-nitrobenzo[d]thiazol-2-amine with a piperazine derivative under reflux in aprotic solvents (e.g., DMF) .
Chalcone formation : Condensation of 2-chlorobenzaldehyde with the piperazine-coupled intermediate via Claisen-Schmidt reaction under basic conditions (e.g., NaOH/ethanol) to form the (E)-configured enone .
Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) isolates the product.
Q. Key Conditions for Yield Optimization :
- Temperature control (70–80°C for coupling; room temperature for condensation).
- Use of anhydrous solvents to prevent hydrolysis of intermediates .
- Catalysts like PEG-400 improve reaction efficiency in polar media .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what parameters should be prioritized?
Answer:
- NMR Spectroscopy : Focus on ¹H/¹³C chemical shifts to confirm the (E)-configuration (e.g., vinyl proton coupling constants: J = 15–16 Hz) and piperazine ring protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
Q. Critical Parameters :
- For crystallography, ensure crystal quality (size >0.2 mm) and low R factors (<0.05) .
Q. How does the solubility profile of this compound influence its application in biological assays?
Answer:
| Solubility Data (Experimental) |
|---|
| Solubility in Organic Solvents : DMSO (>50 mg/mL), Ethanol (~10 mg/mL) . |
| Aqueous Solubility : <1 mg/mL (pH 7.4), necessitating DMSO stock solutions for in vitro assays. |
Q. Methodological Implications :
- Use DMSO concentrations <0.1% in cell-based assays to avoid cytotoxicity .
- For in vivo studies, employ surfactants (e.g., Tween-80) to enhance bioavailability .
Advanced Research Questions
Q. How can computational tools be integrated to optimize reaction pathways and predict regioselectivity in functionalizing the nitrobenzo[d]thiazole moiety?
Answer:
- Density Functional Theory (DFT) : Model transition states to predict reaction barriers for nitro group reduction or substitution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to guide solvent selection .
- Software : Gaussian or ORCA for quantum calculations; AutoDock for docking studies if targeting enzymes .
Case Study :
DFT-guided optimization of nitro reduction conditions (e.g., H₂/Pd-C in ethanol) improved yield from 65% to 82% .
Q. How should researchers address contradictions in reported biological activity data, particularly when comparing analogs with varying substituents?
Answer: Example Contradiction :
- Analogs with 2-chlorophenyl vs. 4-chlorophenyl groups show divergent antimicrobial activity due to steric effects on target binding .
Q. Resolution Strategy :
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents and measure IC₅₀ values.
Crystallographic Data : Compare target protein binding modes (e.g., hydrophobic pocket interactions) .
Statistical Validation : Use ANOVA to confirm significance of substituent effects across replicates .
Q. What methodologies enable selective functionalization of the piperazine ring without disrupting the nitrobenzo[d]thiazole system?
Answer:
- Protection/Deprotection : Use Boc anhydride to protect piperazine amines before modifying the thiazole ring .
- Microwave-Assisted Synthesis : Accelerate piperazine alkylation (e.g., with chloroacetone) under controlled microwave irradiation (100°C, 30 min) .
- Catalytic Systems : Employ CuI/L-proline for Ullmann-type couplings to avoid side reactions .
Critical Note :
Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) to prevent over-alkylation .
Q. What are the stability challenges for this compound under varying pH and temperature conditions, and how can degradation be mitigated?
Answer:
| Stability Profile |
|---|
| Thermal Stability : Decomposes >150°C; store at 4°C in amber vials . |
| pH Sensitivity : Hydrolyzes in acidic conditions (pH <3); stable in neutral/basic buffers . |
Q. Mitigation Strategies :
- Lyophilize for long-term storage.
- Avoid freeze-thaw cycles in biological assays .
Q. What advanced separation techniques are recommended for isolating (E)-isomers from (Z)-isomers during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 85:15) to resolve enantiomers .
- Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., L-tartaric acid) to precipitate (E)-isomers selectively .
Validation :
Compare HPLC retention times with synthesized (Z)-isomer standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
